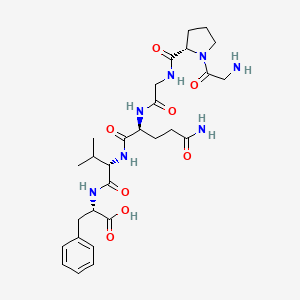
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- is a complex peptide compound composed of multiple amino acids. It contains a total of 84 atoms, including 41 hydrogen atoms, 28 carbon atoms, 7 nitrogen atoms, and 8 oxygen atoms . This compound is notable for its intricate structure, which includes various functional groups such as carboxylic acids, primary amides, secondary amides, and tertiary amides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- typically involves the stepwise coupling of the constituent amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection and washing to ensure the purity of the product. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the synthesis process and allow for the production of large quantities. These machines can precisely control reaction conditions such as temperature, pH, and solvent composition, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as the phenyl group in phenylalanine.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group in phenylalanine can lead to the formation of phenylalanine derivatives with hydroxyl or ketone groups.
Applications De Recherche Scientifique
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: This compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: The compound can be used in the production of bioactive peptides and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by mimicking natural substrates or inhibitors. The detailed mechanism can vary depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: A single amino acid that is a precursor to this peptide.
Glycyl-L-prolylglycyl-L-glutaminyl-L-valyl-: A shorter peptide chain lacking the phenylalanine residue.
Other Peptides: Various peptides with similar amino acid sequences but different functional groups or chain lengths.
Uniqueness
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
457614-20-9 |
|---|---|
Formule moléculaire |
C28H41N7O8 |
Poids moléculaire |
603.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H41N7O8/c1-16(2)24(27(41)33-19(28(42)43)13-17-7-4-3-5-8-17)34-25(39)18(10-11-21(30)36)32-22(37)15-31-26(40)20-9-6-12-35(20)23(38)14-29/h3-5,7-8,16,18-20,24H,6,9-15,29H2,1-2H3,(H2,30,36)(H,31,40)(H,32,37)(H,33,41)(H,34,39)(H,42,43)/t18-,19-,20-,24-/m0/s1 |
Clé InChI |
QLOPUAASMLYAIM-XHOYROJHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CN |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
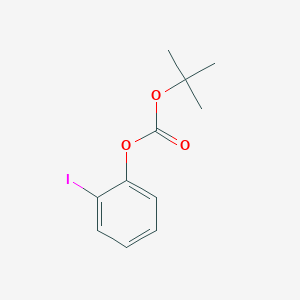
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
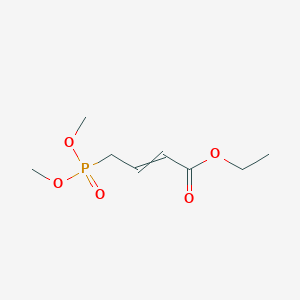
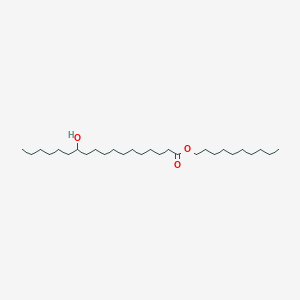
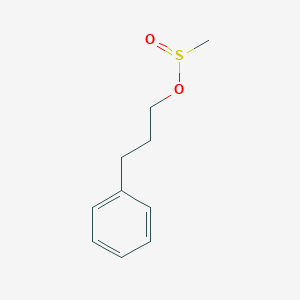
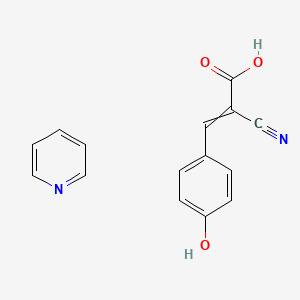
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
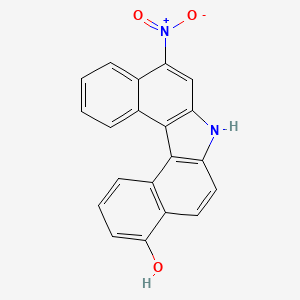
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)

